Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
CAS No.: 949977-38-2
Cat. No.: VC2909813
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949977-38-2 |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate |
| Standard InChI | InChI=1S/C16H17N3O2/c1-10-14(11(9-17)15(20)21-16(2,3)4)19-13-8-6-5-7-12(13)18-10/h5-8,11H,1-4H3 |
| Standard InChI Key | XBZWYSZANLFTKY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1C(C#N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1C(C#N)C(=O)OC(C)(C)C |
Introduction
Compound Identification and Structural Analysis
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is identified by the CAS registry number 949977-38-2. It possesses a molecular formula of C16H17N3O2 with a calculated molecular weight of 283.32 g/mol. The molecule features a quinoxaline heterocyclic core structure with a methyl substituent at the 3-position. At the 2-position of the quinoxaline ring, there is an acetate group containing both a cyano functionality and a tert-butyl ester group.
The structural components of this compound can be broken down into three key elements that contribute to its chemical behavior: the quinoxaline ring system (providing aromatic character and nitrogen-containing heteroatoms), the cyano group (introducing polarity and potential for hydrogen bonding), and the tert-butyl ester (providing steric bulk and hydrophobicity). This combination of features makes the compound particularly interesting for synthetic organic chemistry applications.
Key Structural Features
The quinoxaline nucleus consists of a benzene ring fused to a pyrazine ring, creating a bicyclic aromatic system with two nitrogen atoms in the six-membered heterocyclic ring. The methyl group at the 3-position of the quinoxaline ring increases the electron density of the aromatic system through an inductive effect. The cyano group (-C≡N) at the α-carbon position of the acetate creates an electron-withdrawing center that can facilitate nucleophilic addition reactions. The tert-butyl ester function provides steric hindrance while also serving as a protecting group for the carboxylic acid functionality.
Table 1: Compound Identification Data
| Parameter | Information |
|---|---|
| Name | Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate |
| CAS Number | 949977-38-2 |
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.32 g/mol |
| Class | Cyanoacetate derivative, Quinoxaline derivative |
| VCID | VC2909813 |
Physical and Chemical Properties
Chemical Reactivity
The reactivity of Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is primarily governed by its functional groups. The cyano group is known to participate in various reactions including hydrolysis, reduction, and nucleophilic addition. The tert-butyl ester group can undergo deprotection under acidic conditions to yield the corresponding carboxylic acid. The quinoxaline moiety, being an electron-deficient heterocycle, can participate in nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
The α-cyano acetate moiety has an acidic hydrogen (due to the electron-withdrawing effects of both the cyano and ester groups), making it susceptible to deprotonation under basic conditions. This property allows the compound to potentially serve as a substrate in various carbon-carbon bond-forming reactions such as aldol condensations, Michael additions, and alkylations.
Applications in Chemical Research and Medicinal Chemistry
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate serves as a valuable intermediate in organic synthesis due to its multiple reactive functional groups. The quinoxaline core structure is particularly interesting from a medicinal chemistry perspective as compounds containing this motif have shown diverse biological activities.
| Hazard Type | Classification |
|---|---|
| Skin | May cause irritation |
| Eyes | May cause serious irritation |
| Respiratory | May cause irritation |
| Usage Restriction | For research use only. Not for human or veterinary use |
Disposal Considerations
Disposal of Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate should follow standard protocols for organic chemicals. This typically involves collection of waste material in appropriate containers and disposal through licensed waste management services. Local regulations regarding chemical waste disposal should be consulted and followed.
Research Developments and Future Directions
While specific research focusing on Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is limited in the provided search results, the compound class suggests several potential areas for future investigation.
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